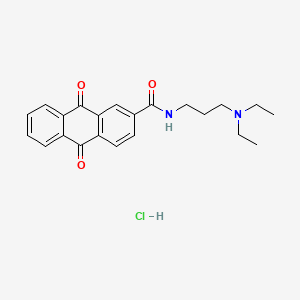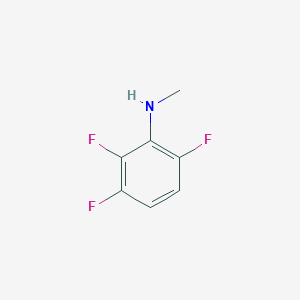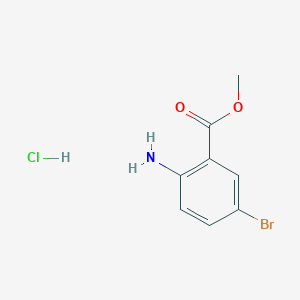![molecular formula C30H46N4O8S B13804335 Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate typically involves multiple steps. One common method starts with the hydrogenation of 4-benzyloxy-2-dimethylamino-methylindole in the presence of a palladium catalyst (5% on aluminum oxide) to obtain 4-hydroxy-2-methylindole . This intermediate is then reacted with 2-hydroxy-3-(isopropylamino)propoxy to form the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as an analytical standard for chromatography techniques . In biology and medicine, it is studied for its potential therapeutic effects, particularly in cardiovascular research due to its structural similarity to beta-blockers like metoprolol . Additionally, it has applications in the pharmaceutical industry as a reference standard for quality control and drug development .
Mecanismo De Acción
The mechanism of action of Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to beta-adrenergic receptors, similar to other beta-blockers. This binding inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. The exact molecular pathways involved are still under investigation, but it is known to affect the cardiovascular system significantly.
Comparación Con Compuestos Similares
Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate can be compared to other beta-blockers such as atenolol and bisoprolol. While all these compounds share a common mechanism of action, they differ in their chemical structures and pharmacokinetic properties. For instance, atenolol has a simpler structure and is more hydrophilic, leading to different absorption and distribution characteristics . Bisoprolol, on the other hand, has a longer half-life and is more selective for beta-1 adrenergic receptors . These differences highlight the uniqueness of this compound and its potential advantages in specific therapeutic applications.
Propiedades
Fórmula molecular |
C30H46N4O8S |
|---|---|
Peso molecular |
622.8 g/mol |
Nombre IUPAC |
1-[(2-methyl-1H-indol-7-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;sulfuric acid |
InChI |
InChI=1S/2C15H22N2O2.H2O4S/c2*1-10(2)16-8-13(18)9-19-14-6-4-5-12-7-11(3)17-15(12)14;1-5(2,3)4/h2*4-7,10,13,16-18H,8-9H2,1-3H3;(H2,1,2,3,4) |
Clave InChI |
RMGMRLHOEIYPAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C(=CC=C2)OCC(CNC(C)C)O.CC1=CC2=C(N1)C(=CC=C2)OCC(CNC(C)C)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)

![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)

![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)

![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)





![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
